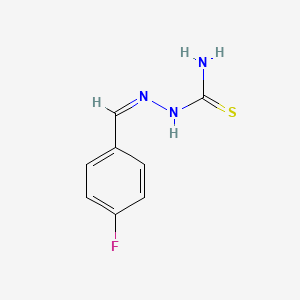

4-Flurobenzylidenehydrazinecarbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FN3S |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

[(Z)-(4-fluorophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C8H8FN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |

InChI Key |

RDFBIASNXIDXSK-WZUFQYTHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\NC(=S)N)F |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for 4 Flurobenzylidenehydrazinecarbothioamide

Conventional Synthetic Pathways to Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamide derivatives, also known as thiosemicarbazones, are traditionally synthesized through a straightforward condensation reaction. This typically involves the reaction of a hydrazinecarbothioamide (thiosemicarbazide) with an appropriate aldehyde or ketone. In the case of 4-Fluorobenzylidenehydrazinecarbothioamide, the precursors are thiosemicarbazide (B42300) and 4-fluorobenzaldehyde.

The general reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to facilitate the nucleophilic addition of the hydrazine (B178648) to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) bond of the Schiff base. The reaction mixture is usually heated under reflux for a period ranging from a few hours to several hours to ensure completion. ajol.info The product, upon cooling, often precipitates out of the solution and can be purified by recrystallization.

Key steps in the conventional synthesis include:

Nucleophilic addition: The nitrogen atom of the hydrazine group of thiosemicarbazide attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the stable 4-Fluorobenzylidenehydrazinecarbothioamide.

While this method is robust and widely used, it can be associated with long reaction times and the use of potentially hazardous solvents.

Development of Novel or Modified Synthetic Routes for 4-Fluorobenzylidenehydrazinecarbothioamide

In recent years, efforts have been made to develop more efficient, environmentally friendly, and higher-yielding synthetic methods for thiosemicarbazones, including 4-Fluorobenzylidenehydrazinecarbothioamide. These advancements are primarily focused on green chemistry principles, the use of alternative energy sources like microwaves, and the development of novel catalytic systems.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of 4-Fluorobenzylidenehydrazinecarbothioamide, green approaches often involve the use of environmentally benign solvents, such as water or ethanol, or even performing the reaction under solvent-free conditions. rsc.orgresearchgate.net Catalyst-free reactions in aqueous media have been reported for the synthesis of similar heterocyclic compounds, which simplifies the work-up procedure and reduces chemical waste. researchgate.net The use of grinding techniques (mechanochemistry) is another green approach that can lead to high yields in a short time without the need for a solvent.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govorganic-chemistry.orgfoliamedica.bg In the synthesis of 4-Fluorobenzylidenehydrazinecarbothioamide, microwave irradiation can significantly reduce the reaction time from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. ajol.inforesearchgate.net The reaction is typically carried out in a microwave reactor using a polar solvent that efficiently absorbs microwave energy, or sometimes under solvent-free conditions where the reactants themselves absorb the energy. researchgate.net This rapid and uniform heating often minimizes the formation of side products.

For instance, the synthesis of similar hydrazinecarbothioamide derivatives has been successfully achieved in minutes under microwave irradiation, whereas conventional methods required several hours of reflux. ajol.inforesearchgate.net

The use of catalysts can enhance the rate and selectivity of the condensation reaction. While traditional synthesis often employs acid catalysts, recent innovations have explored the use of various other catalysts. For the synthesis of related compounds, solid acid catalysts, Lewis acids, and even biocatalysts have been investigated to improve reaction efficiency and ease of catalyst recovery and reuse. The development of heterogeneous catalysts is particularly attractive from a green chemistry perspective, as they can be easily separated from the reaction mixture.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of 4-Fluorobenzylidenehydrazinecarbothioamide, several reaction parameters can be optimized. These include the choice of solvent, catalyst, reaction temperature, and reaction time.

Interactive Data Table: Optimization of Reaction Conditions for Hydrazinecarbothioamide Synthesis

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Acetic Acid | Ethanol | Reflux | 6 hours | 75-81 | ajol.info |

| Microwave | None | Silica Gel (solid support) | N/A (800 W) | 2-3 min | 82-89 | ajol.inforesearchgate.net |

| Green (Water) | None | Water | 90 | 1 hour | >90 | researchgate.net |

| Catalyst-Free (MW) | None | Water | Room Temp (150 W) | <12 min | 94-97 | nih.gov |

Note: The data presented is based on the synthesis of similar hydrazinecarbothioamide derivatives and represents typical conditions and outcomes.

Strategies for yield enhancement often involve:

Stoichiometry: Using a slight excess of one of the reactants, typically the more volatile one, can drive the reaction to completion.

Removal of Water: In conventional synthesis, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the product side.

Purity of Reactants: Using highly pure starting materials (4-fluorobenzaldehyde and thiosemicarbazide) is crucial for obtaining a high yield of the desired product and minimizing side reactions.

Mechanistic Insights into the Formation of 4-Fluorobenzylidenehydrazinecarbothioamide

The formation of 4-Fluorobenzylidenehydrazinecarbothioamide proceeds through a well-established mechanism for Schiff base formation.

The key steps are:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Formation of a Carbinolamine Intermediate: This attack results in the formation of a tetrahedral intermediate, a carbinolamine. This intermediate is typically unstable and exists in equilibrium with the reactants.

Proton Transfer: A proton transfer occurs from the nitrogen atom to the oxygen atom, a step that can be facilitated by the solvent or a catalyst.

Dehydration: The hydroxyl group of the carbinolamine is protonated (in the presence of an acid catalyst), turning it into a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond (C=N) yields the final product, 4-Fluorobenzylidenehydrazinecarbothioamide.

The presence of the electron-withdrawing fluorine atom on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group, potentially affecting the rate of the initial nucleophilic attack.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

The definitive structural confirmation of 4-Flurobenzylidenehydrazinecarbothioamide relies on a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular formula.

Computational Chemistry and Theoretical Investigations of 4 Flurobenzylidenehydrazinecarbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. irjweb.com It is used to determine the electronic structure of molecules, providing a foundation for understanding their stability, reactivity, and spectroscopic properties. researchgate.net For 4-Flurobenzylidenehydrazinecarbothioamide, DFT calculations would involve optimizing the molecular geometry to find its most stable three-dimensional arrangement and then computing various electronic properties. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to solve the quantum mechanical equations that describe the molecule's electrons. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov For this compound, the presence of the electronegative fluorine atom and the π-conjugated system is expected to influence these orbital energies significantly.

Computational studies on analogous compounds provide insight into the expected findings. For instance, a DFT study on (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one, which contains the same 4-fluorobenzylidene moiety, reported a HOMO-LUMO energy gap of 3.92 eV, with HOMO and LUMO energies of -5.85 eV and -1.93 eV, respectively. researchgate.net These values indicate a molecule of significant stability but with clear potential for electronic transitions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from a Structurally Similar Compound (Data for (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one) researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.93 |

| Energy Gap (ΔE) | 3.92 |

This interactive table showcases typical data obtained from DFT calculations on a related molecule, illustrating the type of information that would be sought for this compound.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netias.ac.in The EPS map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. schrodinger.com

Red regions indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and sulfur. schrodinger.comresearchgate.net

Blue regions represent positive electrostatic potential, which are electron-deficient and thus prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. schrodinger.com

Green regions denote areas of neutral potential. ias.ac.in

For this compound, the EPS map would likely show negative potential (red/yellow) around the sulfur atom of the thiocarbamide group and the nitrogen atoms, indicating these as primary sites for electrophilic interaction. The fluorine atom would also contribute to a negative potential region. Positive potential (blue) would be expected around the N-H protons, making them sites for nucleophilic interaction.

Fukui functions provide a more quantitative method within DFT to identify the most reactive sites in a molecule. nih.govgithub.io The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. github.io By condensing these values to individual atoms, one can predict the sites for:

Nucleophilic attack (f+): The site most likely to accept an electron.

Electrophilic attack (f-): The site most likely to donate an electron. nih.gov

This analysis refines the qualitative predictions from EPS maps by providing numerical values to rank the reactivity of different atoms within the this compound molecule. github.io For instance, calculations would likely confirm the sulfur and nitrogen atoms as key centers for electrophilic reactions.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

This process often begins with a broader search using less computationally intensive methods like molecular mechanics to scan the potential energy surface. The low-energy conformers identified are then subjected to more accurate geometry optimization using quantum chemical methods, such as DFT. researchgate.net For this compound, key rotations would occur around the bonds connecting the phenyl ring to the hydrazone moiety and within the hydrazinecarbothioamide chain. The planarity of the molecule and potential for intramolecular hydrogen bonding would be critical factors in determining the most stable conformation.

Prediction of Spectroscopic Parameters via Computational Methods (NMR, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. irjweb.com These theoretical frequencies correspond to the stretching and bending of bonds within the molecule and can be compared with experimental IR spectra. For this compound, key predicted vibrations would include the N-H stretch, C=S stretch, C=N stretch, and vibrations associated with the fluorinated benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. Comparing the calculated NMR spectra of different possible isomers or conformers with experimental data is a common method for structure elucidation.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate these solvent effects computationally.

These models treat the solvent as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule. schrodinger.com The calculations then account for the electrostatic interactions between the solute and the polarized solvent continuum. By performing DFT calculations with a continuum model, it is possible to predict how properties like the HOMO-LUMO gap, molecular geometry, and spectroscopic parameters of this compound would change in different solvent environments (e.g., polar vs. nonpolar).

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

A comprehensive search of scientific literature and databases has revealed no specific studies employing molecular dynamics (MD) simulations to investigate the dynamic behavior and interactions of 4-Fluorobenzylidenehydrazinecarbothioamide. While computational methods are widely used to study thiosemicarbazone derivatives, dedicated research on the molecular dynamics of this particular compound, including data on its conformational changes, interaction energies with biological targets, or solvation dynamics, is not available in the public domain as of the latest search.

Therefore, it is not possible to provide detailed research findings or data tables specifically pertaining to the molecular dynamics simulations of 4-Fluorobenzylidenehydrazinecarbothioamide at this time. Further experimental and computational research would be required to elucidate the dynamic properties and interaction profiles of this compound.

Mechanistic Biochemical and Pharmacological Research in Vitro and Pre Clinical Cellular Models

Investigation of Enzyme Inhibition Mechanisms by 4-Flurobenzylidenehydrazinecarbothioamide

The study of 4-Fluorobenzylidenehydrazinecarbothioamide and its analogues has revealed potential interactions with various enzymes, a key area of investigation in understanding its pharmacological profile. Research into related benzylidenehydrazine (B8809509) derivatives has shown that these compounds can act as enzyme inhibitors, which is a primary mechanism for the therapeutic action of many drugs. nih.gov The inhibition of enzymes responsible for the hydrolysis of sugars, such as α-amylase and α-glucosidase, has been a particular focus for derivatives in this chemical class, highlighting a potential avenue for managing metabolic conditions. nih.gov

Kinetic studies are crucial for elucidating the nature of enzyme inhibition, providing quantitative measures of an inhibitor's potency and its mechanism of action. nih.gov For benzylidenehydrazine derivatives, research has demonstrated specific targeting of enzymes like α-amylase. For instance, a study on a series of benzylidenehydrazine compounds identified a 2,4-fluoro substituted analogue as a potent α-amylase inhibitor, showing significantly greater activity than the standard drug, acarbose. nih.govresearchgate.net The potency of such inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme kinetic studies for these compounds involve measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations. nih.gov The data is often analyzed using graphical methods, such as the Lineweaver-Burk plot, which helps to determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor. nih.govlibretexts.org These parameters are essential for identifying the type of inhibition. nih.gov

Table 1: α-Amylase Inhibitory Activity of a 4-Fluoro-Substituted Benzylidenehydrazine Analogue

| Compound | Target Enzyme | IC50 (μM) | Standard Drug | Standard Drug IC50 (μM) |

|---|

This table is based on data for a closely related analogue of 4-Fluorobenzylidenehydrazinecarbothioamide as reported in the literature. nih.govresearchgate.net

Enzyme inhibition can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its function if the inhibitor concentration is reduced. libretexts.orgyoutube.com Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. libretexts.org

Studies on benzylidenehydrazine derivatives suggest a reversible mechanism of inhibition. nih.gov Reversible inhibition is further categorized into competitive, non-competitive, uncompetitive, and mixed types, which can be distinguished through kinetic analysis. nih.govwikipedia.org For example, kinetic studies on the aforementioned fluoro-substituted benzylidenehydrazine analogue indicated that it acts as a non-competitive inhibitor of α-amylase. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site), affecting the enzyme's catalytic efficiency without preventing the substrate from binding. wikipedia.orgyoutube.com This mode of inhibition is characterized by a decrease in Vmax while the Km remains unchanged. wikipedia.org

Receptor Binding and Ligand-Target Interaction Studies

Beyond enzyme inhibition, understanding the interaction of 4-Fluorobenzylidenehydrazinecarbothioamide with specific protein receptors is fundamental to characterizing its potential pharmacological effects. These studies aim to identify binding sites, determine the strength of the interaction, and visualize the molecular contacts that stabilize the ligand-receptor complex. nih.gov

The affinity of a ligand for its receptor is a critical parameter that often correlates with its biological activity. In vitro binding assays are used to determine this affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). nih.gov These assays, often using radiolabeled ligands, measure the binding of a compound to a receptor preparation. nih.gov A lower Kd or Ki value signifies a higher binding affinity. nih.gov

While specific in vitro binding affinity data for 4-Fluorobenzylidenehydrazinecarbothioamide is not extensively detailed in the available literature, the IC50 values obtained from enzyme inhibition studies serve as an indirect measure of its potency and functional affinity for the enzyme's active or allosteric sites. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into ligand-receptor interactions at an atomic level. nih.gov These techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. researchgate.net

Molecular docking studies have been performed on compounds structurally similar to 4-Fluorobenzylidenehydrazinecarbothioamide. For instance, a docking study of N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide, a close analogue, was conducted to predict its interaction with a bacterial receptor (PDB ID: 1C14). researchgate.net The simulation identified key amino acid residues involved in the binding, highlighting the formation of hydrogen bonds that stabilize the complex. researchgate.net Such interactions are critical for the compound's biological activity. MD simulations can further refine these docked poses, providing a dynamic view of the complex's stability and conformational changes over time. nih.gov

Table 2: Predicted Amino Acid Interactions for a 4-Fluorobenzylidene Analogue from a Molecular Docking Study

| Ligand | Receptor Target | Interacting Amino Acid Residues | Reference |

|---|

This table summarizes the predicted interactions for a compound structurally analogous to 4-Fluorobenzylidenehydrazinecarbothioamide.

Cellular Uptake and Intracellular Localization Mechanisms in Model Cell Lines

For a compound to exert an effect on intracellular targets, it must first cross the cell membrane. The investigation of cellular uptake and subsequent intracellular localization is therefore essential. The mechanisms by which small molecules enter cells can include passive diffusion, facilitated diffusion, and various forms of active transport, such as endocytosis. nih.gov

The specific pathways of cellular uptake for 4-Fluorobenzylidenehydrazinecarbothioamide have not been explicitly detailed in the reviewed scientific literature. However, the study of these mechanisms in model cell lines, such as HeLa or A549 cells, typically involves the use of pharmacological inhibitors that block specific uptake routes. nih.govrug.nl For example, inhibitors like chlorpromazine (B137089) can be used to investigate the role of clathrin-mediated endocytosis, while amiloride (B1667095) can be used to probe for macropinocytosis. nih.govresearchgate.net Following uptake, fluorescence microscopy techniques can be employed to determine the compound's localization within subcellular compartments, such as endosomes, lysosomes, or the cytoplasm. nih.gov

Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines (Mechanistic Pathways)

Research into the anticancer mechanisms of thiosemicarbazone derivatives, a class of compounds to which 4-Fluorobenzylidenehydrazinecarbothioamide belongs, has revealed their potential to induce programmed cell death (apoptosis) and interfere with the cell division cycle in malignant cells. While direct studies on 4-Fluorobenzylidenehydrazinecarbothioamide are not extensively documented in publicly available literature, the activities of structurally similar compounds provide significant insights into its probable mechanisms of action.

The induction of apoptosis by hydrazinecarbothioamide derivatives often involves the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeability of the mitochondrial outer membrane.

One study on a related triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (compound P7a), demonstrated its ability to induce apoptosis in the MCF-7 breast cancer cell line. The treatment with this compound led to an increase in mitochondrial membrane permeabilization. This event is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Following mitochondrial permeabilization, a cascade of cysteine-aspartic proteases, known as caspases, is activated. In the case of compound P7a, its pro-apoptotic effect in MCF-7 cells was marked by the increased activity of caspase-9, the initiator caspase of the mitochondrial pathway, as well as caspases-3 and -7, which are the executioner caspases responsible for dismantling the cell. The upregulation of these caspases confirms that the compound triggers cell death through the intrinsic apoptotic pathway.

Table 1: Effects of a Hydrazinecarbothioamide Derivative on Apoptotic Markers in MCF-7 Cells

| Marker | Observation | Implication |

|---|---|---|

| Mitochondrial Membrane Permeability | Increased | Activation of the intrinsic apoptotic pathway |

| Caspase-9 Activity | Increased | Initiation of the mitochondrial caspase cascade |

| Caspase-3/7 Activity | Increased | Execution of apoptosis |

Note: The data presented is for the related compound N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide and is used to infer the potential mechanism of 4-Fluorobenzylidenehydrazinecarbothioamide.

Thiosemicarbazones have been shown to contribute to DNA damage in cancer cells, often in synergy with established chemotherapeutic agents. For instance, certain thiosemicarbazones can act in concert with anthracyclines to downregulate the expression of CHEK1, a critical kinase in the DNA damage response pathway. This disruption of DNA damage checkpoints can lead to the accumulation of DNA lesions and subsequently trigger apoptosis. nih.gov

The ability of thiosemicarbazones to chelate metal ions is also thought to play a role in their anticancer activity. The resulting metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). Increased ROS levels can induce oxidative stress and cause damage to cellular components, including DNA, which can further activate cell death pathways. nih.gov

While the direct interaction of 4-Fluorobenzylidenehydrazinecarbothioamide with DNA damage and repair pathways has not been specifically elucidated, the known activities of the broader thiosemicarbazone class suggest that this is a plausible mechanism contributing to its potential anticancer effects. The induction of DNA damage, coupled with the perturbation of repair mechanisms, represents a significant avenue for therapeutic intervention in oncology. nih.gov

Antimicrobial Action Mechanisms (e.g., Cell Wall Disruption, DNA Gyrase Inhibition)

The antimicrobial properties of thiosemicarbazide (B42300) and thiosemicarbazone derivatives have been an area of active investigation, with several potential mechanisms of action proposed. One of the most prominent hypotheses for their antibacterial effect is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents. nih.govmdpi.comnih.gov

Studies on various thiosemicarbazide derivatives have shown that they can inhibit the ATPase activity of these topoisomerases. nih.gov For example, certain 1,4-dicarbonylthiosemicarbazides have been identified as inhibitors of Staphylococcus aureus DNA gyrase, with molecular docking studies suggesting that they bind to the ATPase domain of the enzyme. nih.gov This inhibition disrupts the supercoiling and decatenation of bacterial DNA, ultimately leading to a bacteriostatic or bactericidal effect. nih.gov

While direct inhibition of DNA gyrase by 4-Fluorobenzylidenehydrazinecarbothioamide has not been definitively demonstrated, the consistent findings across the thiosemicarbazide class point towards this as a likely mechanism of its antibacterial activity.

Another potential, though less universally established, mechanism for some thiosemicarbazide derivatives is the interference with bacterial cell wall synthesis. Research on certain benzoylthiosemicarbazides has suggested that they may act as inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. ucl.ac.be However, for other thiosemicarbazides, a bactericidal effect was observed without significant disruption of the bacterial membrane, suggesting that the primary target lies within the cell. ucl.ac.be

Table 2: Potential Antimicrobial Mechanisms of Thiosemicarbazide Derivatives

| Mechanism | Target Enzyme(s) | Consequence |

|---|---|---|

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV | Disruption of DNA supercoiling and segregation, leading to inhibition of bacterial growth. |

| Interference with Cell Wall Synthesis | D-alanyl-D-alanine ligase (Ddl) | Impaired peptidoglycan biosynthesis, potentially weakening the cell wall (less common). |

It is important to note that for many fluorobenzoylthiosemicarbazides, the observed antimicrobial effect is bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria outright. The precise mechanism can be dependent on the specific chemical structure of the derivative and the bacterial species being targeted. mdpi.com

Antiviral Activity through Specific Target Interaction (e.g., Protease Inhibition, Replication Interference)

The antiviral potential of thiosemicarbazones has been recognized, with research pointing towards their ability to inhibit key viral enzymes. A notable target for this class of compounds is the viral protease, an enzyme crucial for the replication of many viruses. nih.gov Viral proteases are responsible for cleaving large viral polyproteins into individual functional proteins necessary for viral assembly and maturation. mdpi.com Inhibition of these proteases effectively halts the viral life cycle. mdpi.com

A structure-based virtual screening study identified several thiosemicarbazone compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This suggests that the thiosemicarbazone scaffold can fit into the active site of this critical viral enzyme and disrupt its function. nih.gov While this study did not specifically test 4-Fluorobenzylidenehydrazinecarbothioamide, it provides strong evidence that compounds with this core structure have the potential to act as viral protease inhibitors.

Beyond direct enzyme inhibition, another plausible antiviral mechanism is interference with viral replication. This can occur at various stages of the viral life cycle, including entry, genome replication, and assembly. Some small molecule inhibitors have been shown to hinder viral replication by targeting host factors that are essential for the virus. news-medical.net For instance, inhibiting cellular enzymes involved in nucleotide biosynthesis can deplete the building blocks necessary for the replication of the viral genome. news-medical.net

Coordination Chemistry and Metal Complexation Studies of 4 Flurobenzylidenehydrazinecarbothioamide

Synthesis and Characterization of Metal Complexes with Transition Metals

The synthesis of transition metal complexes with 4-fluorobenzylidenehydrazinecarbothioamide typically involves the reaction of the ligand with a suitable metal salt in an alcoholic medium. sphinxsai.com A common method is the direct reaction between the ligand and a metal acetate (B1210297) or chloride salt, often under reflux, to yield the desired complex. nih.govnih.gov

For instance, the nickel(II) complex, [Ni(fbt)₂] (where 'fbt' is the deprotonated form of the ligand), was synthesized by reacting 4-fluorobenzylidenehydrazinecarbothioamide with nickel(II) acetate tetrahydrate. nih.gov Similarly, complexes of other divalent and trivalent metals such as copper(II), cobalt(II), and iron(III) have been prepared using analogous procedures. saudijournals.comresearchgate.net

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques. Elemental analysis is used to confirm the empirical formula, while molar conductivity measurements in solvents like DMSO can distinguish between electrolytic and non-electrolytic complexes. saudijournals.com Spectroscopic methods including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible spectroscopy are crucial for elucidating the structure and bonding within the complexes. researchgate.netcasjournal.org For crystalline products, X-ray diffractometry provides definitive information on the molecular structure. nih.gov

Stoichiometry and Oxidation States in Complex Formation

The stoichiometry of the resulting complexes is influenced by the metal ion, its oxidation state, and the reaction conditions. Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed. nih.gov For example, the reaction of 4-fluorobenzylidenehydrazinecarbothioamide with Ni(II) yields a complex with a 1:2 metal-to-ligand stoichiometry, formulated as [Ni(L)₂]. nih.gov Iron(III) has also been shown to form a 1:2 complex, [Fe(L)₂]Cl. researchgate.net In contrast, copper(II) can form 1:1 complexes, such as [Cu(L)X], where X is an anion like chloride or nitrate. researchgate.net

Typically, the complexation reaction proceeds without a change in the oxidation state of the metal ion. Starting with metal(II) or metal(III) salts generally results in the formation of stable complexes where the metal center retains its initial +2 or +3 oxidation state, respectively. nih.govresearchgate.net

| Metal Ion | Oxidation State | Metal:Ligand Ratio | Example Formula | Reference |

|---|---|---|---|---|

| Nickel (Ni) | +2 | 1:2 | [Ni(L)₂] | nih.gov |

| Iron (Fe) | +3 | 1:2 | [Fe(L)₂]Cl | researchgate.net |

| Copper (Cu) | +2 | 1:1 | [Cu(L)Cl] | researchgate.net |

Ligand Binding Modes and Geometries (Spectroscopic and Crystallographic Evidence)

Spectroscopic and crystallographic studies have been pivotal in determining how 4-fluorobenzylidenehydrazinecarbothioamide binds to metal centers. X-ray diffraction analysis of the [Ni(fbt)₂] complex has provided unequivocal evidence of its structure. nih.gov The crystal structure reveals that the nickel(II) ion is situated on a center of symmetry and adopts a square planar coordination geometry. nih.gov Each of the two thiosemicarbazone ligands acts in a bidentate fashion, coordinating to the nickel center through the sulfur atom and the azomethine nitrogen atom (N1 of the hydrazine (B178648) chain). nih.gov The two ligands are arranged in a trans configuration. nih.gov

This N,S bidentate coordination is further supported by spectroscopic data. nih.govcasjournal.org

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H) and ν(C=S) are observed. Upon complexation, the ν(N-H) band often disappears or shifts, indicating deprotonation, and the ν(C=S) band shifts to a lower frequency, which is consistent with the coordination of the sulfur atom to the metal ion. saudijournals.com

NMR Spectroscopy: In the ¹H NMR spectrum, the signal corresponding to the N-H proton of the thioamide group disappears upon complexation, confirming that the ligand coordinates in its deprotonated (thiolate) form. nih.gov

The geometry of the complexes can vary. While the Ni(II) complex is square planar, complexes with other metals like Co(II) or Zn(II) may adopt tetrahedral geometries, and those with a coordination number of six are typically octahedral. sphinxsai.com

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation | Reference |

|---|---|---|---|---|

| Infrared (IR) | Vibrational band for C=S | Shift to lower frequency | Coordination of sulfur atom to metal | saudijournals.com |

| ¹H NMR | Signal for N-H proton | Disappearance of the signal | Deprotonation and coordination as thiolate | nih.gov |

Role of the Thiosemicarbazone Moiety as a Ligand (S-, N-, or S,N-Donor Behavior)

The thiosemicarbazone moiety (–C=N–NH–C(S)–NH₂) is a versatile functional group in ligand design. icm.edu.pl It exhibits thione-thiol tautomerism and typically acts as a monoanionic bidentate ligand upon deprotonation of the hydrazinic N-H proton. researchgate.netrsc.org The coordination with transition metals occurs through the sulfur atom of the thiolate form and the azomethine nitrogen atom, demonstrating classic S,N-donor behavior. nih.gov This chelation forms a stable five-membered ring, which is thermodynamically favorable. rsc.org While this bidentate S,N coordination is the most common mode, other coordination behaviors are possible depending on the specific ligand structure and metal ion. icm.edu.plnih.gov

Magnetic Properties and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

The magnetic properties of the metal complexes are dictated by the electronic configuration of the central metal ion and its coordination geometry. The square planar Ni(II) complex, [Ni(fbt)₂], with a d⁸ electron configuration, is diamagnetic and therefore EPR silent. nih.govnih.gov

However, complexes formed with paramagnetic metal ions, such as Cu(II) (d⁹) or high-spin Co(II) (d⁷), would exhibit magnetic moments and be amenable to Electron Paramagnetic Resonance (EPR) studies. nih.govresearchgate.net Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff), which indicates the number of unpaired electrons. nih.gov For example, mononuclear Cu(II) complexes are expected to have magnetic moments corresponding to one unpaired electron. researchgate.netnih.gov

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. nih.gov For a Cu(II) complex, the EPR spectrum can provide the principal values of the g-tensor and the copper hyperfine coupling constants (A). mdpi.com These parameters are sensitive to the coordination geometry and the nature of the donor atoms, helping to distinguish between, for instance, square planar, square pyramidal, or distorted octahedral geometries. researchgate.netnih.gov The value of g|| > g⊥ > 2.0023 is typically indicative of a d(x²-y²) ground state in an elongated octahedral or square planar environment. researchgate.net

Electrochemical Behavior of 4-Flurobenzylidenehydrazinecarbothioamide and its Metal Complexes

The electrochemical behavior of 4-fluorobenzylidenehydrazinecarbothioamide and its metal complexes can be investigated using techniques such as cyclic voltammetry (CV). researchgate.net These studies provide insight into the redox properties of the compounds, revealing whether the electron transfer processes are metal-centered or ligand-centered. nih.gov

In studies of similar thiosemicarbazone complexes, reversible or quasi-reversible redox waves have been observed. nih.gov For example, ruthenium(II) and osmium(II) complexes of benzaldehyde (B42025) thiosemicarbazone show a reversible metal(II)-metal(III) oxidation process. nih.gov The redox potentials are influenced by the nature of the metal, its coordination environment, and the substituents on the ligand. The presence of the electron-withdrawing fluorine atom in 4-fluorobenzylidenehydrazinecarbothioamide would be expected to influence the redox potentials of its metal complexes compared to those with electron-donating groups.

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes of thiosemicarbazones have shown promise as catalysts in various organic transformations. benthamopenarchives.commdpi.com Palladium(II) complexes of substituted benzaldehyde thiosemicarbazones, which are structurally analogous to complexes of 4-fluorobenzylidenehydrazinecarbothioamide, have demonstrated notable catalytic efficiency. rsc.org These complexes have been successfully employed as catalysts in C-C and C-N coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.org The stability of the N,S-chelated palladium center is believed to be crucial for its catalytic activity, providing a robust platform for the catalytic cycle. rsc.org

Organic Transformation Catalysis

Metal complexes of thiosemicarbazone derivatives have been recognized for their catalytic potential in a variety of organic transformations, including cross-coupling reactions and oxidation processes. The catalytic activity is influenced by the nature of the metal ion, the coordination geometry of the complex, and the electronic and steric properties of the thiosemicarbazone ligand.

Although specific data for this compound complexes is scarce, related studies on similar structures suggest potential applications. For instance, palladium complexes of other thiosemicarbazone ligands have been employed as catalysts in Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. The general mechanism for these reactions involves a catalytic cycle with oxidative addition, transmetalation (for Suzuki reactions), migratory insertion, and reductive elimination steps. The efficiency of these catalysts is often evaluated by the yield of the desired product under specific reaction conditions.

Similarly, copper and other transition metal complexes of thiosemicarbazones have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. The catalytic performance in such reactions is typically assessed by measuring the conversion of the substrate and the selectivity for the desired product.

Table 1: Representative Catalytic Applications of Thiosemicarbazone Metal Complexes (General)

| Catalyst Type | Reaction Type | Substrate Example | Product Example | Yield (%) | Reference |

| Palladium-Thiosemicarbazone | Suzuki Coupling | Aryl halide + Arylboronic acid | Biaryl | High | General Literature |

| Palladium-Thiosemicarbazone | Heck Reaction | Aryl halide + Alkene | Substituted Alkene | Moderate to High | General Literature |

| Copper-Thiosemicarbazone | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Variable | General Literature |

Note: This table is illustrative and based on general findings for the thiosemicarbazone class of compounds, not specifically for this compound complexes due to a lack of specific data in the reviewed literature.

Oxidation and Reduction Reactions

The electrochemical behavior of metal complexes is crucial for their application in redox catalysis and for understanding their potential roles in biological systems. Cyclic voltammetry is a common technique used to study the redox properties of these complexes, providing information on oxidation and reduction potentials.

For thiosemicarbazone complexes, the redox activity can be centered on the metal ion or the ligand itself. The metal-centered redox processes involve changes in the oxidation state of the metal (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II) couples). Ligand-centered redox processes can also occur, often involving the thiosemicarbazone backbone.

The antioxidant properties of thiosemicarbazones and their metal complexes have also been a subject of interest. These properties are often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a measure of their antioxidant potential. The coordination of a metal ion can either enhance or diminish the antioxidant activity of the free ligand.

Table 2: Expected Redox Properties of Thiosemicarbazone Metal Complexes (General)

| Complex Type | Redox Process | Technique | Potential Range (vs. reference) | Reference |

| Copper(II)-Thiosemicarbazone | Cu(II)/Cu(I) | Cyclic Voltammetry | Variable | General Literature |

| Iron(III)-Thiosemicarbazone | Fe(III)/Fe(II) | Cyclic Voltammetry | Variable | General Literature |

| Various Metal-Thiosemicarbazones | Ligand-based oxidation/reduction | Cyclic Voltammetry | Variable | General Literature |

Note: This table presents expected redox behaviors based on general knowledge of thiosemicarbazone complexes, as specific data for this compound complexes is not available in the surveyed literature.

Applications in Material Science and Supramolecular Chemistry

Incorporation into Polymer Matrices for Functional Materials Development

While direct studies on the incorporation of 4-Flurobenzylidenehydrazinecarbothioamide into polymer matrices are not extensively detailed in the provided search results, the broader class of thiosemicarbazones is recognized for its utility in creating functionalized polymers. The synthesis of novel sorbents by copolymerizing divinylbenzene (B73037) with unsaturated phosphorylated compounds highlights a methodology where similar functional molecules can be integrated into a polymer structure. mdpi.com Functional synthetic polymers are a significant class of materials where the specific properties are determined by the incorporated functional groups. mdpi.comrsc.org The presence of the phosphinoyl group in such polymers can be confirmed by techniques like ATR-FT-IR. mdpi.com The introduction of functional molecules like thiosemicarbazones can alter the properties of the base polymer, such as enhancing thermal stability. mdpi.com These functionalized polymers have applications in various fields, for instance, in the removal of cationic dyes from aqueous solutions. mdpi.com

Self-Assembly and Supramolecular Architectures Formation

The molecular structure of thiosemicarbazones, including this compound, predisposes them to form intricate supramolecular architectures through self-assembly. These assemblies are primarily governed by a network of hydrogen bonds. nih.govresearchgate.net In the crystal structure of a related compound, molecules are linked by N—H⋯O and N—H⋯S hydrogen bonds, which generate sheet-like structures. nih.govresearchgate.net Additionally, weaker C—H⋯O and C—H⋯F interactions can play a role in consolidating the crystal packing. nih.govresearchgate.net

Chemo-Sensor and Fluorescent Probe Development based on this compound

Thiosemicarbazone derivatives are widely investigated as chemosensors for detecting various ions due to their ability to signal binding events through changes in color or fluorescence. sciforum.netresearchgate.net These compounds can provide both hydrogen bonding sites and coordination sites, making them effective for recognizing both cations and anions. researchgate.net The introduction of substituents with different electronic characters can tune the complexing ability of the thiosemicarbazone core. sciforum.net

Ion Recognition and Selectivity Mechanisms

The sensing capability of thiosemicarbazone-based chemosensors stems from their interaction with specific ions, leading to a measurable optical response. kisti.re.kr The selectivity for a particular ion is a critical feature of a chemosensor. For instance, different thiosemicarbazone derivatives have shown high selectivity towards ions like Zn²⁺, Hg²⁺, and F⁻. researchgate.netresearchgate.netnih.gov

The mechanism of ion recognition often involves the coordination of the metal ion with the sulfur and nitrogen atoms of the thiosemicarbazone moiety. mdpi.com For anions like fluoride, the interaction is typically through hydrogen bonding with the N-H protons of the sensor molecule. researchgate.net The binding event disrupts the electronic structure of the molecule, leading to changes in its photophysical properties. The binding constant and stoichiometry of the sensor-ion complex can be determined using methods like the Benesi-Hildebrand plot and Job's plot. kisti.re.kr

Optical and Spectroscopic Response in Sensing Applications

The interaction between a thiosemicarbazone-based sensor and a target ion typically results in a distinct change in its UV-Vis absorption and fluorescence emission spectra. mdpi.comresearchgate.net This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). kisti.re.krmdpi.com

Fluorescence Enhancement: In many cases, the binding of a metal ion like Zn²⁺ or Hg²⁺ can lead to a significant increase in fluorescence intensity. kisti.re.kr This is often attributed to the inhibition of photoinduced electron transfer (PET), a process that normally quenches the fluorescence of the free sensor molecule. kisti.re.kr The formation of a rigid complex upon ion binding restricts intramolecular rotations and vibrations, further contributing to the enhanced emission.

Fluorescence Quenching: Conversely, interaction with ions such as Cu²⁺ can cause fluorescence quenching, which may be due to mechanisms like PET or energy transfer from the excited sensor molecule to the metal ion. kisti.re.kr

The table below summarizes the typical optical responses of thiosemicarbazone-based chemosensors upon ion detection.

These chemosensors have demonstrated practical applications in detecting ions in various media, including aqueous solutions, and have shown potential for use in biological imaging. kisti.re.krnih.gov

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Thiosemicarbazones are versatile ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to their multiple coordination sites. nih.govmdpi.comresearchgate.net These materials are formed through the self-assembly of metal ions and organic bridging ligands. nih.govmdpi.com The resulting structures can be one-, two-, or three-dimensional. nih.gov

The coordination versatility of thiosemicarbazones allows them to act as bidentate or tridentate ligands, binding to metal ions through their sulfur and nitrogen atoms. mdpi.comnih.gov This leads to the formation of stable metal complexes which can then be linked together to form extended networks. nih.gov The choice of metal ion and the specific structure of the thiosemicarbazone ligand, including the nature of its substituents, can influence the final topology and properties of the coordination polymer. mdpi.com

While the direct use of this compound in the synthesis of coordination polymers or MOFs is not explicitly detailed in the provided results, the general principles of using thiosemicarbazone ligands are well-established. nih.govnih.gov These materials have potential applications in areas such as catalysis, gas storage, and luminescence. mdpi.com

Analytical Chemistry Applications and Methodologies

Development of Analytical Methods for Detection and Quantification

The development of analytical methods utilizing 4-Fluorobenzylidenehydrazinecarbothioamide is an area of ongoing research, driven by the need for simple, rapid, and cost-effective techniques for the determination of metal ions in various samples. The core principle behind these methods is the reaction between the analyte and 4-Fluorobenzylidenehydrazinecarbothioamide to produce a new chemical species with distinct physical or chemical properties that can be easily measured.

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a chemical substance. nih.gov In the context of 4-Fluorobenzylidenehydrazinecarbothioamide, its utility as a chromogenic reagent is of primary interest. nih.gov Thiosemicarbazones, as a class of compounds, are known to form intensely colored complexes with a variety of metal ions. semanticscholar.org This property allows for the quantitative determination of these metals by measuring the absorbance of the resulting complex at a specific wavelength.

Research in this area focuses on optimizing the reaction conditions, such as pH, reagent concentration, and reaction time, to ensure the formation of a stable and intensely colored complex. The selectivity of the method is a critical aspect, and studies often involve investigating the interference of other ions that may be present in the sample matrix. The goal is to develop methods that are not only sensitive but also selective for the target metal ion.

Chromatographic Separation and Detection (HPLC, GC-MS based methods)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of chemical compounds. While specific HPLC or GC-MS methods for the direct analysis of 4-Fluorobenzylidenehydrazinecarbothioamide are not extensively documented in publicly available literature, the general principles of these techniques are applicable.

For HPLC analysis, a suitable stationary phase (column) and mobile phase would be selected to achieve the separation of the compound from other components in a mixture. Detection would typically be performed using a UV-Vis detector, as the aromatic ring and conjugated system in 4-Fluorobenzylidenehydrazinecarbothioamide are expected to absorb UV radiation.

GC-MS analysis would require the compound to be sufficiently volatile and thermally stable. jddtonline.inforesearchgate.net Given the structure of 4-Fluorobenzylidenehydrazinecarbothioamide, derivatization might be necessary to increase its volatility for GC analysis. researchgate.net Mass spectrometry would then provide information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and quantification. mdpi.comnih.gov

Use as a Derivatizing Agent in Analytical Procedures

Derivatization is a technique used in analytical chemistry to chemically modify an analyte to produce a new compound with properties that are more suitable for a particular analytical method. mdpi.com For instance, a derivatizing agent can be used to improve the detectability of an analyte or to enhance its chromatographic properties. nih.gov

Hydrazine (B178648) derivatives have been employed as derivatizing agents for the analysis of aldehydes and ketones. nih.gov The reaction between the hydrazine group and the carbonyl group forms a stable hydrazone, which can then be analyzed by techniques like HPLC. While the specific use of 4-Fluorobenzylidenehydrazinecarbothioamide as a derivatizing agent is not well-documented, its chemical structure suggests potential applicability in this area, particularly for the derivatization of carbonyl-containing compounds. nih.gov

Application in Extraction and Preconcentration Techniques

Extraction and preconcentration techniques are employed to isolate analytes from complex matrices and to increase their concentration before analysis, thereby improving the sensitivity of the analytical method. Thiosemicarbazone derivatives have shown potential in these applications.

One such technique is cloud-point extraction (CPE), which is an environmentally friendly method that uses surfactants to extract and preconcentrate analytes from aqueous solutions. nih.govmdpi.commdpi.comchemmethod.comrsc.org The ability of thiosemicarbazones to chelate metal ions can be exploited in CPE, where the metal-ligand complex is partitioned into the surfactant-rich phase.

Another relevant technique is solid-phase extraction (SPE), which involves the use of a solid sorbent to retain the analyte of interest from a liquid sample. nih.govnih.govrsc.orgyoutube.comlabrulez.com A solid phase functionalized with a ligand like 4-Fluorobenzylidenehydrazinecarbothioamide could potentially be used for the selective extraction and preconcentration of specific metal ions.

Assessment of Analytical Performance Parameters (Limit of Detection, Linearity, Reproducibility)

The validation of any new analytical method involves the assessment of its performance parameters to ensure its reliability and suitability for the intended purpose. nih.gov Key performance parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision (reproducibility), and accuracy.

For a spectrophotometric method based on 4-Fluorobenzylidenehydrazinecarbothioamide, the limit of detection would be the lowest concentration of the analyte that can be reliably detected. The linearity of the method would be the concentration range over which the absorbance is directly proportional to the concentration of the analyte. researchgate.netReproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under the same conditions.

These parameters are determined experimentally by performing repeated measurements on standard solutions of known concentrations. The results of these validation studies are crucial for establishing the credibility and applicability of the developed analytical method.

Below is a hypothetical data table illustrating the kind of analytical performance parameters that would be determined for a spectrophotometric method for the determination of Palladium(II) using 4-Fluorobenzylidenehydrazinecarbothioamide.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 450 nm |

| Molar Absorptivity | 4.30 × 10³ L·mol⁻¹·cm⁻¹ |

| Linearity Range | 0.64–10.64 µg·mL⁻¹ |

| Limit of Detection (LOD) | 0.23 µg·mL⁻¹ |

| Correlation Coefficient (r²) | 0.9997 |

| Relative Standard Deviation (RSD) | < 2% |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substitution on Reactivity and Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's biological properties. mdpi.com For 4-Flurobenzylidenehydrazinecarbothioamide, the fluorine atom at the para-position of the benzylidene ring significantly influences its electronic characteristics and, consequently, its reactivity and biological action. Fluorine is the most electronegative element, and its presence on the phenyl ring acts as an electron-withdrawing group through induction, while also having a weak resonance-donating effect. This electronic modulation can enhance metabolic stability by making the molecule more resistant to enzymatic degradation and can increase lipophilicity, which may improve its ability to cross cell membranes. mdpi.com

The substitution of fluorine can influence the binding interactions of the molecule with its biological target, potentially leading to higher potency or selectivity. mdpi.com In related thiosemicarbazone structures, the nature of the substituent on the phenyl ring is known to have a significant impact on their biological activities. researchgate.net The electron-withdrawing nature of the fluorine atom can affect the acidity of the N-H protons in the hydrazinecarbothioamide moiety, which can be crucial for both biological activity and coordination chemistry. In some molecular systems, the presence of fluorine can lead to the formation of intramolecular hydrogen bonds, which can stabilize specific conformations of the molecule, thereby influencing its interaction with biological receptors. mdpi.com Studies on related fluorinated compounds have shown that these substitutions can lead to increased antioxidant activity compared to their non-fluorinated analogues. mdpi.com

Correlation between Molecular Structure and Observed Biochemical Activities (In Vitro)

The molecular structure of benzylidenehydrazinecarbothioamide derivatives is directly correlated with their in vitro biochemical activities, with the type and position of the substituent on the phenyl ring playing a critical role. A study evaluating a series of substituted (E)-2-benzylidenehydrazinecarbothioamide compounds for antibacterial activity demonstrated clear structure-activity relationships. researchgate.net

In this series, the 4-fluoro substituted compound (this compound) showed moderate to good activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net However, its potency was found to be less than that of the 4-chloro substituted analogue against most of the tested strains, including Bacillus subtilis, Staphylococcus aureus, Streptococcus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net This suggests that while the electronegativity of the halogen is important, other factors such as atomic size and polarizability may also contribute significantly to the antibacterial effect. For instance, the 4-chloro derivative consistently produced larger zones of inhibition compared to the 4-fluoro derivative. researchgate.net

Conversely, the 4-fluoro derivative showed comparable, and in some cases slightly better, activity than the 3-bromo and 4-bromo analogues against certain strains like B. subtilis and P. aeruginosa. researchgate.net The activity was also generally superior to that of the unsubstituted parent compound and the electron-donating 4-methyl and 4-methoxy substituted compounds, highlighting the favorable impact of an electron-withdrawing group at the para position for antibacterial activity. researchgate.net Compounds with strongly electron-withdrawing nitro groups (3-NO₂ and 4-NO₂) also exhibited potent activity, often comparable to or exceeding that of the halogenated derivatives. researchgate.net

The collective data indicates that electron-withdrawing substituents on the benzylidene ring generally enhance the antibacterial activity of these thiosemicarbazone compounds. researchgate.net The specific activity is dependent on the interplay of the substituent's electronic and steric properties and its position on the ring. researchgate.net

Influence of Substituent Effects on Coordination Chemistry and Ligand Properties

Thiosemicarbazones, including this compound, are versatile ligands in coordination chemistry due to the presence of multiple donor atoms, primarily the azomethine nitrogen and the thiocarbonyl sulfur. nih.gov These compounds typically act as bidentate ligands, coordinating to metal ions through the sulfur and the imine nitrogen atoms to form stable five-membered chelate rings. nih.govresearchgate.net The coordination behavior and the properties of the resulting metal complexes are significantly influenced by the electronic effects of substituents on the aromatic ring. researchgate.net

The fluorine atom at the para-position of the benzylidene ring in this compound exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the entire conjugated system, including the azomethine nitrogen atom. A lower electron density on the nitrogen donor atom can influence the stability and the electronic structure of the metal complexes formed. The acidic character of the N-H proton of the thiosemicarbazone moiety is also enhanced by the electron-withdrawing substituent, which can facilitate deprotonation upon coordination to a metal center, leading to the formation of anionic ligands. researchgate.net

In the formation of metal complexes, such as with nickel(II), the ligand can deprotonate and coordinate in a square planar geometry, involving the sulfur and hydrazine (B178648) nitrogen atoms of two ligands in a trans configuration. nih.gov The nature of the substituent on the ligand framework can dictate the coordination mode; for example, differences in the steric nature of substituents can lead to different coordination behaviors, such as bidentate versus tridentate coordination. researchgate.net The modulation of the ligand's electronic properties by the fluoro-substituent ultimately impacts the redox potential, spectral properties, and potential catalytic or biological activity of the final organometallic compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For thiosemicarbazone derivatives, QSAR models are developed to predict their therapeutic potential, such as antibacterial or antituberculosis activity, and to guide the design of new, more potent analogues. nih.govresearchgate.netnih.gov These models use calculated molecular descriptors—representing physicochemical properties like electronic effects, steric factors, and hydrophobicity—as independent variables to predict the biological activity (the dependent variable). nih.gov

While a specific QSAR model for this compound was not detailed in the available literature, studies on related thiosemicarbazones provide significant insights. For instance, QSAR analyses performed on novel quinolinone-based thiosemicarbazones for antituberculosis activity revealed that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in determining the biological effect. nih.govresearchgate.net Such models can successfully guide the design of new compounds with enhanced activity. nih.gov

A typical QSAR study involves calculating various descriptors for a series of compounds with known activities, such as the antibacterial data presented in Section 9.2. Statistical methods are then used to generate a regression model. For antibacterial hydrazones, parameters like hydrophobicity, molar refractivity, and electronic properties of substituents are often found to be significant. nih.govmdpi.com A validated QSAR model for benzylidenehydrazinecarbothioamides could predict the antibacterial potency of newly designed derivatives, thereby prioritizing synthetic efforts toward candidates with the highest probability of success and helping to rationalize the observed structure-activity relationships. mdpi.comresearchgate.net

Future Research Trajectories, Challenges, and Emerging Perspectives

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science. nih.gov For 4-fluorobenzylidenehydrazinecarbothioamide, advanced computational approaches will be pivotal in accelerating the design and development of new analogs with tailored properties.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help in predicting the biological activity of novel derivatives based on their physicochemical properties. researchgate.net This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Molecular Docking: These studies are crucial for understanding the potential interactions between 4-fluorobenzylidenehydrazinecarbothioamide derivatives and their biological targets, such as enzymes or receptors. nih.govresearchgate.net By elucidating the binding modes, researchers can rationally design molecules with improved affinity and selectivity. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov This information is valuable for understanding their mechanism of action and for designing molecules with specific electronic characteristics.

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are becoming increasingly sophisticated. mdpi.com Early prediction of these parameters can help to identify and filter out candidates with poor pharmacokinetic profiles, saving considerable time and resources. researchgate.net

The synergy between computational predictions and experimental validation will be crucial for the efficient discovery of next-generation thiosemicarbazone-based agents.

Integration with Nanotechnology for Targeted Delivery Systems (Mechanism-focused)

A significant challenge in the therapeutic application of many small molecules, including thiosemicarbazones, is their limited bioavailability and potential for off-target effects. rsc.orgrsc.org Nanotechnology offers a powerful solution to overcome these hurdles by enabling targeted delivery to specific cells or tissues. mdpi.com

Future research in this area will focus on the mechanistic aspects of these delivery systems:

Nanocarrier Formulation: The encapsulation of 4-fluorobenzylidenehydrazinecarbothioamide into various nanocarriers, such as liposomes and polymeric nanoparticles, is a promising strategy. rsc.orgmdpi.comscispace.com The focus will be on optimizing the drug loading capacity and the release kinetics. nih.gov

Controlled Release Mechanisms: Understanding and controlling the drug release from the nanoparticle matrix is critical for therapeutic efficacy. rsc.org Research will delve into the mechanisms governing release, which can be triggered by factors such as pH changes in the tumor microenvironment, enzymatic activity, or external stimuli. nih.gov The release process is governed by factors including drug solubility, diffusion through the nanoparticle matrix, and erosion or degradation of the carrier itself. nih.gov

Surface Functionalization: To enhance targeting, nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of target cells. wur.nl This approach aims to increase the local concentration of the drug at the site of action, thereby improving efficacy and reducing systemic toxicity. researchgate.net

Overcoming Biological Barriers: Nanoparticle-based systems can be designed to overcome biological barriers like the blood-brain barrier, opening up possibilities for treating central nervous system disorders. nih.gov

By focusing on the underlying mechanisms, researchers can design more sophisticated and effective nanodelivery systems for 4-fluorobenzylidenehydrazinecarbothioamide.

Development of Multi-Functional Systems Incorporating 4-Flurobenzylidenehydrazinecarbothioamide

The concept of multi-target or multi-functional drugs is gaining traction as a strategy to combat complex diseases with greater efficacy. nih.gov This involves creating hybrid molecules that combine the structural features and biological activities of two or more different pharmacophores. mdpi.com

Future directions include:

Hybrid Molecule Design: 4-fluorobenzylidenehydrazinecarbothioamide can be chemically linked to other bioactive moieties to create novel hybrid compounds. For instance, conjugation with a sulfonamide group could create a dual-function agent that acts as both a metal chelator and a carbonic anhydrase inhibitor. nih.gov Similarly, creating hybrids with quinoline (B57606) scaffolds has been explored to target cholinesterase. mdpi.com

Synergistic Effects: The goal of creating such hybrids is to achieve synergistic effects, where the combined activity is greater than the sum of the individual components. nih.gov This can involve targeting multiple pathways involved in a disease process.

The design and synthesis of these multi-functional systems require a deep understanding of the structure-activity relationships of each component and the appropriate linker chemistry to connect them. mdpi.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of research on 4-fluorobenzylidenehydrazinecarbothioamide necessitates a highly collaborative and interdisciplinary approach. The complexity of moving from molecular design to potential application requires expertise from a wide range of scientific disciplines.

Key areas for collaboration include:

Chemistry and Biology: Synthetic chemists are needed to design and create novel derivatives, while biologists and pharmacologists are essential for evaluating their activity in cellular and animal models.

Computational Science and Experimental Research: A strong partnership between computational modelers and experimental scientists can create a feedback loop that accelerates the discovery process. nih.gov Computational predictions can guide experimental work, and experimental results can be used to refine and improve computational models. researchgate.net

Materials Science and Medicine: The development of nanotechnology-based delivery systems requires the expertise of materials scientists and nanotechnologists, working in close collaboration with medical researchers to ensure the clinical relevance of these systems. mdpi.com

Academia and Industry: Partnerships between academic research institutions and pharmaceutical or biotechnology companies can facilitate the translation of basic scientific discoveries into tangible therapeutic or technological applications.

Such interdisciplinary collaborations will be the engine driving future innovations in the field of thiosemicarbazones, including 4-fluorobenzylidenehydrazinecarbothioamide, leading to a deeper understanding of their potential and paving the way for new applications.

Q & A

Q. What are the established synthetic routes for 4-Fluorobenzylidenehydrazinecarbothioamide, and what parameters critically influence reaction yield?

Answer: The synthesis typically involves condensation reactions between 4-fluorobenzaldehyde and thiosemicarbazide. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reactivity by stabilizing intermediates.

- Catalysts : Acid catalysts (e.g., HCl or acetic acid) accelerate imine bond formation .

- Temperature : Reflux conditions (~80°C) are commonly used to achieve high yields (>70%) .

Critical validation : Monitor reaction progress via TLC and confirm purity through melting point analysis.

Q. Which spectroscopic and crystallographic methods are essential for characterizing 4-Fluorobenzylidenehydrazinecarbothioamide?

Answer:

- FT-IR : Key peaks include:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···S interactions) and confirms planar geometry of the hydrazinecarbothioamide moiety .

Advanced Research Questions

Q. How does 4-Fluorobenzylidenehydrazinecarbothioamide function as a ligand in coordination chemistry?

Answer: The compound acts as a multidentate ligand via:

Q. What experimental strategies optimize the biological activity of 4-Fluorobenzylidenehydrazinecarbothioamide derivatives?

Answer:

-

Factorial design : Vary substituents (e.g., electron-withdrawing groups) and reaction conditions to assess structure-activity relationships (SAR). For example:

Variable Level 1 Level 2 Response (IC₅₀) Substituent (R) –NO₂ –OCH₃ 12 µM vs. 45 µM Solvent Ethanol DMF 78% yield vs. 62% -

Theoretical framework : Link SAR to computational models (e.g., DFT calculations for charge distribution analysis) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and include positive controls.

- Sample purity : Validate via HPLC (>95% purity) and elemental analysis .

- Theoretical alignment : Reconcile findings with existing models (e.g., QSAR predictions for antioxidant activity) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products